An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the pyrazoline derivative, 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole. Pyrazoline scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] This document details a reliable synthetic route via a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate. Furthermore, it outlines the essential analytical techniques for the structural elucidation and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered an important pharmacologically active scaffold.[2] The pyrazole ring is a prominent structural motif found in numerous pharmaceutically active compounds, including celecoxib (an anti-inflammatory drug), rimonabant (an anti-obesity drug), and various agents with anticancer, antimicrobial, and antiviral properties.[4] The diverse biological activities of pyrazole derivatives are attributed to their unique chemical structure, which allows for various substitutions and modifications to modulate their pharmacological profiles.[3][5] The dihydro version of pyrazole, pyrazoline, also exhibits a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][6]
The target molecule of this guide, 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole, incorporates a chlorophenyl group, a common substituent in medicinal chemistry known to enhance lipophilicity and potentially influence biological activity. The phenyl group at the 4-position further contributes to the structural complexity and potential for diverse biological interactions.
Synthetic Pathway: A Two-Step Approach
The synthesis of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole is efficiently achieved through a two-step process. The first step involves the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by a cyclization reaction with hydrazine hydrate to form the desired pyrazoline ring.
Step 1: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
The initial step is the base-catalyzed Claisen-Schmidt condensation between 4'-chloroacetophenone and benzaldehyde.[7][8] This reaction forms the α,β-unsaturated ketone, commonly known as a chalcone, which serves as the precursor for the pyrazoline synthesis.
Reaction Mechanism: The reaction proceeds via an aldol condensation mechanism. The hydroxide base abstracts an acidic α-hydrogen from 4'-chloroacetophenone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated chalcone.
Experimental Protocol:
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To a solution of 4'-chloroacetophenone (1 equivalent) in ethanol, add benzaldehyde (1 equivalent).
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 30% w/v) to the mixture while stirring at room temperature.[9]
-
Continue stirring the reaction mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude chalcone.
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Filter the solid product, wash with cold water until the washings are neutral, and dry.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one.
Step 2: Synthesis of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
The second step involves the cyclization of the synthesized chalcone with hydrazine hydrate to form the 4,5-dihydropyrazole (pyrazoline) ring.[6][9][10]
Reaction Mechanism: The reaction proceeds through a nucleophilic addition of hydrazine to the β-carbon of the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.
Experimental Protocol:
-
Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent, such as ethanol.
-
Add hydrazine hydrate (an excess, typically 2-3 equivalents) to the solution.
-
The reaction can be carried out under neutral, acidic, or basic conditions. For this specific synthesis, refluxing in ethanol is a common method.[9]
-
Reflux the reaction mixture for several hours and monitor its progress using TLC.
-
After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
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If precipitation occurs, filter the solid, wash with a small amount of cold ethanol, and dry.
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If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
Characterization of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the pyrazoline ring protons (H-4 and H-5) as double doublets or multiplets in the upfield region. The aromatic protons will appear as multiplets in the downfield region. The NH proton of the pyrazoline ring may appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbons of the pyrazoline ring and the aromatic rings. The chemical shifts of the C-3, C-4, and C-5 carbons of the pyrazoline ring are characteristic. |
| FT-IR | The infrared spectrum should show the absence of the C=O stretching vibration from the chalcone precursor. Key peaks to observe include N-H stretching, C=N stretching of the pyrazoline ring, and C-H stretching of the aromatic and aliphatic protons. |
| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound (C₁₅H₁₃ClN₂), confirming its successful synthesis. |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃ClN₂ | PubChem |
| Molecular Weight | 256.73 g/mol | [11] |
| CAS Number | 59074-26-9 | [12] |
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole.
Caption: Synthetic pathway for 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole.
Conclusion
This technical guide has outlined a robust and well-established method for the synthesis of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole. The two-step synthesis, involving a Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate, is an efficient route to obtain this pyrazoline derivative. The detailed characterization protocols using modern spectroscopic techniques are essential for verifying the structure and purity of the final compound. The information provided herein serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.
References
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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- Kumar, V., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(5), 2132-2146.
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Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. (n.d.). CORE. Retrieved from [Link]
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Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Asiri, A. M., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 16(7), 5700-5711.
- Wahyuningsih, S. P. A., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia, 17(2), 163-173.
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PubChem. (n.d.). 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Chlorophenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole. Retrieved from [Link]
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Capot Chemical. (n.d.). 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
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Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. (2014). Trade Science Inc. Retrieved from [Link]
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SYNTHESIS OF CHALCONES. (n.d.). JETIR. Retrieved from [Link]
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